molecular formula C6H12ClNO2S B1375887 Butyl [(chlorosulfanyl)methyl]carbamate CAS No. 64831-38-5

Butyl [(chlorosulfanyl)methyl]carbamate

Cat. No.: B1375887
CAS No.: 64831-38-5
M. Wt: 197.68 g/mol
InChI Key: ADTJKNZWOPGDLD-UHFFFAOYSA-N
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Description

Butyl [(chlorosulfanyl)methyl]carbamate is a chemical compound with the molecular formula C7H14ClNO2S. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products, including pesticides, herbicides, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl [(chlorosulfanyl)methyl]carbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale organic synthesis techniques. These methods often employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl [(chlorosulfanyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid, catalytic hydrogenation reagents like palladium on carbon (Pd-C), and bases like piperidine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonyl derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

Butyl [(chlorosulfanyl)methyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create new compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.

    Industry: It is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of butyl [(chlorosulfanyl)methyl]carbamate involves the protection of amine groups through the formation of carbamate groups. This protection is achieved using reagents like di-tert-butyl dicarbonate (Boc2O), which forms a tetrahedral intermediate that eventually leads to the formation of the protected amine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl [(chlorosulfanyl)methyl]carbamate include:

  • tert-Butyl carbamate
  • tert-Butyl (phenylmethylene)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl benzyl (4-hydroxybutyl)carbamate

Uniqueness

This compound is unique due to its specific molecular structure, which includes a chlorosulfanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

butyl N-(chlorosulfanylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-2-3-4-10-6(9)8-5-11-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJKNZWOPGDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NCSCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50801180
Record name Butyl [(chlorosulfanyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64831-38-5
Record name Butyl [(chlorosulfanyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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